molecular formula C18H14N2O4 B2364149 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-86-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2364149
M. Wt: 322.32
InChI Key: DJNRVNKKGUZCQU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BI-78D3, is a small molecule inhibitor that has been developed for scientific research applications. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Anti-Diabetic Potential

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. A study found these compounds exhibited weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).

Antimicrobial and Antifungal Agents

Research on the synthesis of certain derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has shown promising results in terms of antibacterial and antifungal potentials. Some of these derivatives were found to have significant inhibitory action against various microbial strains, indicating their potential as therapeutic agents for infections (Abbasi et al., 2020).

Enantiomers for Therapeutic Agents Synthesis

The synthesis and application of the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, related to the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide structure, have been explored for creating therapeutic agents. These enantiomers are valuable for the enantiospecific synthesis of various drugs, highlighting their importance in pharmaceutical applications (Mishra et al., 2016).

Anti-Inflammatory and Lipoxygenase Inhibition

Studies have also explored the anti-inflammatory potential of derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. These compounds showed promising results in inhibiting the lipoxygenase enzyme, which is key in inflammatory processes, indicating their potential in treating inflammatory diseases (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

Research focusing on the biofilm inhibitory action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives against strains like Escherichia coli and Bacillus subtilis has revealed their potential in preventing bacterial biofilm formation. Additionally, these compounds displayed mild cytotoxicity, suggesting their safe application in antibacterial therapies (Abbasi et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(13-10-19-14-4-2-1-3-12(13)14)18(22)20-11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10,19H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNRVNKKGUZCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Citations

For This Compound
1
Citations
AD Plyutinskaya, ER Nemtsova, AA Pankratov… - Bulletin of Experimental …, 2022 - Springer
Cytostatic activity of combretastatin A-4, its 11 analogues, and paclitaxel (Taxacad) was evaluated in vitro on human tumor cells A549 (lung adenocarcinoma) and PC-3 (prostate …
Number of citations: 1 link.springer.com

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